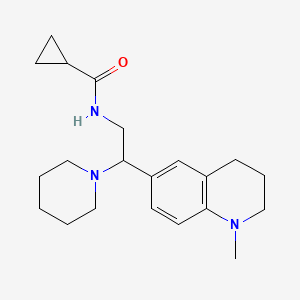
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₂₈N₂O
- Molecular Weight : 290.43 g/mol
- CAS Number : [Not available in the provided data]
Research indicates that compounds derived from the tetrahydroquinoline scaffold often exhibit significant biological activities, particularly in inhibiting various enzymes and pathways associated with cancer progression. The specific mechanism of action for this compound is believed to involve:
- Inhibition of NF-kB Pathway : Studies have shown that tetrahydroquinoline derivatives can inhibit LPS-induced NF-kB transcriptional activity, which is crucial in inflammatory responses and cancer cell proliferation .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various human cancer cell lines. In vitro studies demonstrate:
- Cytotoxicity : A study synthesized several derivatives of tetrahydroquinolines and assessed their cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT 15 (colon cancer). Certain derivatives exhibited potent inhibition rates significantly higher than reference compounds .
| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|---|
| 6g | MDA-MB-231 | 5 | 53 |
| 6g | PC-3 | 7 | 45 |
| 6g | HCT 15 | 4 | 30 |
3. Neuroprotective Effects
Additionally, some studies suggest that tetrahydroquinoline derivatives may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal damage.
Case Study 1: Inhibition of Cancer Cell Growth
In a controlled study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM in MDA-MB-231 cells.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The compound demonstrated a marked decrease in pro-inflammatory cytokines when tested in vitro with macrophage cell lines stimulated with LPS.
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-23-11-5-6-17-14-18(9-10-19(17)23)20(24-12-3-2-4-13-24)15-22-21(25)16-7-8-16/h9-10,14,16,20H,2-8,11-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEWVAVXIPDWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













